molecular formula C7H4Br3F B8571636 2,5-Dibromo-4-fluorobenzyl bromide

2,5-Dibromo-4-fluorobenzyl bromide

Cat. No.: B8571636
M. Wt: 346.82 g/mol
InChI Key: KNZGQUQTKSNBCW-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F and a molecular weight of 267.87 g/mol. Its structure consists of a benzene ring substituted with bromine atoms at positions 2 and 5, a fluorine atom at position 4, and a benzyl bromide group (CH₂Br) at position 1. This compound is primarily used in organic synthesis as an alkylating agent or intermediate for cross-coupling reactions due to the reactivity of its bromine substituents .

Properties

Molecular Formula

C7H4Br3F

Molecular Weight

346.82 g/mol

IUPAC Name

1,4-dibromo-2-(bromomethyl)-5-fluorobenzene

InChI

InChI=1S/C7H4Br3F/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2

InChI Key

KNZGQUQTKSNBCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Halogenated Benzyl Bromides

Structural and Physical Properties

The table below compares key properties of 2,5-dibromo-4-fluorobenzyl bromide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Boiling/Melting Points*
2,5-Dibromo-4-fluorobenzyl bromide C₇H₄Br₂F 267.87 N/A Br (2,5), F (4), CH₂Br (1) Not reported
2,5-Difluorobenzyl bromide C₇H₅BrF₂ 207.02 85117-99-3 F (2,5), CH₂Br (1) Not reported
4-Fluorobenzyl bromide C₇H₆BrF 189.03 459-46-1 F (4), CH₂Br (1) 78–80°C (mp)
2-Bromo-4-fluorobenzyl bromide C₇H₅Br₂F 267.87 N/A Br (2), F (4), CH₂Br (1) Not reported
Key Observations:
  • Molecular Weight: The target compound has a significantly higher molecular weight than mono-halogenated analogs (e.g., 4-fluorobenzyl bromide) due to the two bromine atoms.
  • Substituent Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to fluorine-substituted analogs.
Nucleophilic Substitution:

The benzyl bromide group (CH₂Br) in all compounds facilitates SN₂ reactions , but substituents influence reactivity:

  • 2,5-Dibromo-4-fluorobenzyl bromide : Bromine at positions 2 and 5 creates a strong electron-withdrawing effect, increasing the electrophilicity of the benzyl carbon and enhancing SN₂ reactivity compared to 4-fluorobenzyl bromide .
Cross-Coupling Reactions:

Bromine substituents enable participation in Suzuki-Miyaura or Ullmann couplings :

  • The target compound’s two bromine atoms allow sequential functionalization, offering synthetic versatility absent in mono-brominated analogs like 2-bromo-4-fluorobenzyl bromide.

Stability and Crystallography

While direct data on 2,5-dibromo-4-fluorobenzyl bromide is unavailable, comparisons with related bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide) suggest:

  • Ionic interactions (e.g., N–H⋯Br hydrogen bonds in isothiouronium salts) stabilize crystal structures, but this is less relevant for neutral benzyl bromides .
  • Stability : Brominated compounds are generally more moisture-sensitive than fluorinated ones due to bromine’s lower bond dissociation energy.

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